N-(2-chloromethoxyethyl)phthalimide
Description
N-(2-Chloroethyl)phthalimide (CAS 6270-06-0) is a halogenated phthalimide derivative with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol . Structurally, it consists of a phthalimide core (a benzene ring fused to two carbonyl groups) substituted with a 2-chloroethyl group (-CH₂CH₂Cl) at the nitrogen atom. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and agrochemicals. Its reactivity stems from the electrophilic chloroethyl group, which participates in nucleophilic substitution reactions, enabling the formation of carbon-nitrogen or carbon-sulfur bonds .
Properties
Molecular Formula |
C11H10ClNO3 |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
2-[2-(chloromethoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C11H10ClNO3/c12-7-16-6-5-13-10(14)8-3-1-2-4-9(8)11(13)15/h1-4H,5-7H2 |
InChI Key |
GQJJWENQMWRFAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Phthalimide derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of N-(2-chloroethyl)phthalimide and structurally/functionally related compounds:
Table 1: Structural and Functional Comparison of Phthalimide Derivatives
Key Findings from Comparative Studies
Reactivity and Stability :
- Halogenated derivatives like N-(2-chloroethyl)phthalimide and N-(2-bromoethyl)phthalimide are widely used in nucleophilic substitutions. The bromoethyl analog exhibits higher reactivity due to bromine’s superior leaving-group ability . However, chloroethyl derivatives may require stabilization (e.g., derivatization to N-ethoxyethyl analogs) to prevent decomposition during analytical procedures .
- N-(Sulfonyloxy)phthalimides demonstrate unique enzyme-inhibiting mechanisms, with second-order inactivation rate constants exceeding 250,000 M⁻¹s⁻¹ for chymotrypsin, outperforming most halogenated analogs .
Biological Activity :
- Bulky substituents like adamantyl (N-(1-adamantyl)phthalimide) enhance bioactivity by improving lipid solubility and target binding. This derivative induces TNF-α production in leukemia cells and inhibits herpes simplex virus replication .
- N-(Cyclohexylthio)phthalimide shows industrial relevance as a vulcanization inhibitor, preventing premature crosslinking in rubber production .
Synthetic Utility :
- N-(2-Bromoethyl)phthalimide is a key precursor in synthesizing pyrimidine derivatives (69–71% yields) , while N-(4-bromobutyl)phthalimide facilitates the preparation of cyclodextrin-based drug carriers .
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